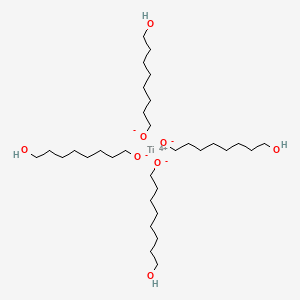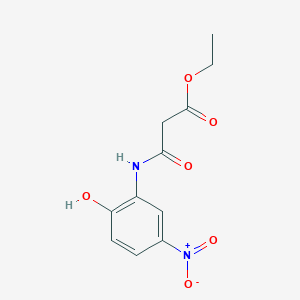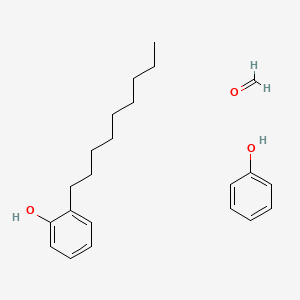
Formaldehyde;2-nonylphenol;phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde, polymer with nonylphenol and phenol, is a synthetic polymer formed by the reaction of formaldehyde with nonylphenol and phenol. This compound belongs to the class of phenolic resins, which are known for their high mechanical strength, thermal stability, and resistance to chemicals and water. Phenolic resins have been widely used in various industrial applications, including adhesives, coatings, and molding compounds .
准备方法
The synthesis of formaldehyde, polymer with nonylphenol and phenol, involves the polycondensation reaction of formaldehyde with nonylphenol and phenol. The reaction can be catalyzed by either acidic or basic catalysts. The process typically involves the following steps :
Preparation of Raw Materials: Formaldehyde is usually supplied as a 37% aqueous solution known as formalin. Nonylphenol and phenol are purified and prepared for the reaction.
Condensation Reaction: The reaction is carried out in a reactor where formaldehyde reacts with nonylphenol and phenol in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired polymer structure.
Polycondensation: The initial condensation products undergo further polycondensation to form a high molecular weight polymer. The reaction can be terminated by adjusting the pH or by cooling the reaction mixture.
Purification and Drying: The resulting polymer is purified to remove any unreacted monomers and by-products. The polymer is then dried and processed into the desired form.
化学反应分析
Formaldehyde, polymer with nonylphenol and phenol, undergoes various chemical reactions, including :
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Cross-linking: The polymer can be cross-linked using cross-linking agents such as formaldehyde or other aldehydes, leading to the formation of a three-dimensional network structure.
科学研究应用
Formaldehyde, polymer with nonylphenol and phenol, has a wide range of scientific research applications, including :
Chemistry: The polymer is used as a precursor for the synthesis of other polymers and materials. It is also used as a reagent in various chemical reactions.
Biology: The polymer is used in the preparation of biological samples for microscopy and other analytical techniques. It is also used as a fixative for preserving biological tissues.
Medicine: The polymer is used in the development of medical devices and implants. It is also used in drug delivery systems and as a component of pharmaceutical formulations.
Industry: The polymer is widely used in the production of adhesives, coatings, and molding compounds. It is also used in the manufacture of laminates, insulation materials, and abrasive products.
作用机制
The mechanism of action of formaldehyde, polymer with nonylphenol and phenol, involves the formation of covalent bonds between the polymer chains and the target molecules. The polymer can interact with various molecular targets, including proteins, nucleic acids, and other biomolecules. The interaction can lead to the formation of cross-linked structures, which can alter the physical and chemical properties of the target molecules .
相似化合物的比较
Formaldehyde, polymer with nonylphenol and phenol, can be compared with other phenolic resins, such as :
Phenol-formaldehyde resin: This is the most common type of phenolic resin, formed by the reaction of phenol with formaldehyde. It has similar properties to formaldehyde, polymer with nonylphenol and phenol, but may have different mechanical and thermal properties.
Urea-formaldehyde resin: Formed by the reaction of urea with formaldehyde, this resin is used in adhesives and coatings. It has lower mechanical strength and thermal stability compared to phenolic resins.
Melamine-formaldehyde resin: Formed by the reaction of melamine with formaldehyde, this resin is used in laminates and coatings. It has higher thermal stability and chemical resistance compared to urea-formaldehyde resin.
Formaldehyde, polymer with nonylphenol and phenol, is unique due to the presence of nonylphenol, which can impart specific properties such as increased hydrophobicity and flexibility to the polymer .
属性
CAS 编号 |
37238-34-9 |
|---|---|
分子式 |
C22H32O3 |
分子量 |
344.5 g/mol |
IUPAC 名称 |
formaldehyde;2-nonylphenol;phenol |
InChI |
InChI=1S/C15H24O.C6H6O.CH2O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;7-6-4-2-1-3-5-6;1-2/h9-10,12-13,16H,2-8,11H2,1H3;1-5,7H;1H2 |
InChI 键 |
PTKLFUBQRCJZNV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC=CC=C1O.C=O.C1=CC=C(C=C1)O |
相关CAS编号 |
37238-34-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


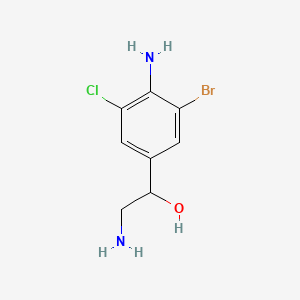

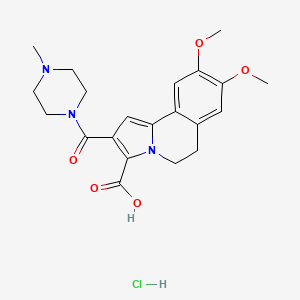
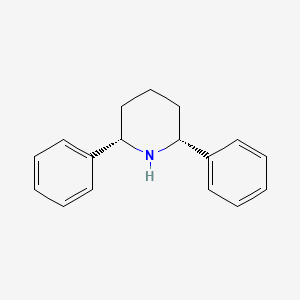
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)

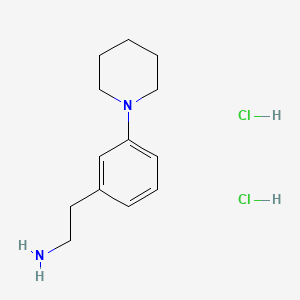
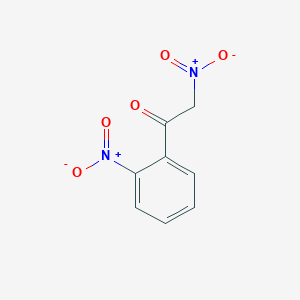
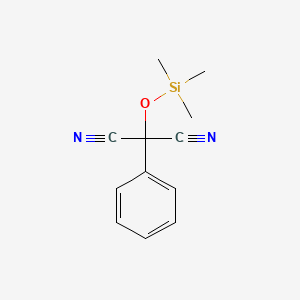
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)

